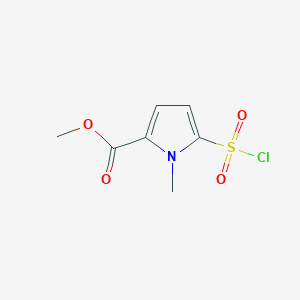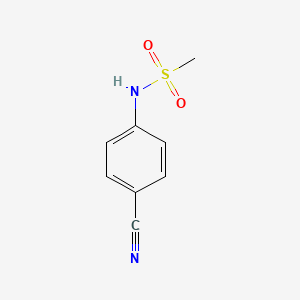
Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of “Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate” is 237.66 . The SMILES string representation of the molecule is COC(=O)c1ccc(n1C)S(Cl)(=O)=O .Physical And Chemical Properties Analysis
“this compound” is a solid substance . The molecular weight of the compound is 237.66 .Applications De Recherche Scientifique
Synthesis and Derivative Formation
- Methyl 5-aminopyrrole-3-carboxylates, derived from 4-methyleneisoxazol-3-ones, can be synthesized using a process involving "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation." This synthesis leads to compounds like pyrrolo[1,2-a]pyrimidine-7-carboxylates and 2-diazo-2H-pyrrole-4-carboxylates, demonstrating the versatility of pyrrole derivatives in forming pyrrole-containing products through intra/intermolecular azo coupling and carbenes insertion into CH and OH bonds under photolysis (Galenko et al., 2019).
Preparation of Substituted Pyridines
- Methyl 5-methylpyridine-2-carboxylate, a compound related to Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate, can be prepared through regiocontrolled [4 + 2] cycloadditions of oximinosulfonates. This synthesis method demonstrates the utility of pyridine rings in complex organic syntheses, particularly in the preparation of pyridines and their derivatives (Danheiser et al., 2003).
Antimicrobial Activity
- A derivative, 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, synthesized from methyl-1-[(5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidine-2-carboxylate, was tested for antimicrobial activities against various bacterial strains, including MRSA. However, this particular compound did not exhibit significant activities against the tested organisms (Ovonramwen et al., 2021).
Chemical Reactions and Transformations
- Chlorosulfonyl isocyanate (CSI) reacts with pyrroles, including those with powerful electron-withdrawing groups, allowing for selective substitution of the pyrrole ring. This reaction pathway is significant in synthesizing pyrrole-3-carbonitriles and their derivatives, highlighting the chemical reactivity of pyrrole compounds in creating nitriles (Loader & Anderson, 1981).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 5-chlorosulfonyl-1-methylpyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO4S/c1-9-5(7(10)13-2)3-4-6(9)14(8,11)12/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPDQZQBPBSNPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1S(=O)(=O)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501189468 |
Source


|
| Record name | Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501189468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
306936-53-8 |
Source


|
| Record name | Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501189468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














